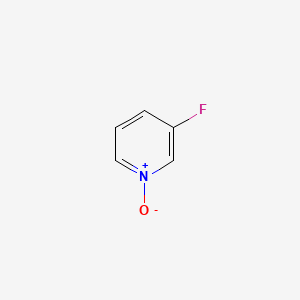

3-Fluoropyridine 1-oxide

Description

Fluorinated pyridine (B92270) N-oxides represent a significant class of heterocyclic compounds in organic chemistry. The pyridine N-oxide moiety is often used as a strategic tool in synthesis; the oxidation of the nitrogen atom in a pyridine ring alters the ring's reactivity, activating it for both nucleophilic and electrophilic substitution reactions, primarily at the 2- and 4-positions. researchgate.net This increased reactivity is attributed to the delocalized negative charge of the oxygen atom within the pyridinium (B92312) ring. researchgate.net Following the desired chemical transformations, the N-oxide group can be removed through deoxygenation to yield the substituted pyridine derivative. researchgate.net

The introduction of a fluorine atom to the pyridine ring adds another layer of utility, as fluorinated heterocycles have extensive applications in medicinal chemistry and drug discovery. acs.orgacs.org The fluorine atom can significantly alter a molecule's biological properties, such as metabolic stability and the basicity of the nitrogen atom. acs.org Specifically, 3-fluoropyridines are frequently used fragments in pharmaceutical design. acs.org Within this context, 3-Fluoropyridine (B146971) 1-oxide (C₅H₄FNO) emerges as a noteworthy compound, combining the reactive potential of the N-oxide with the influential properties of a meta-positioned fluorine atom. cymitquimica.com It serves as a valuable building block and reagent in the synthesis of more complex molecules. cymitquimica.comchemicalbook.com

Table 1: Physicochemical Properties of 3-Fluoropyridine 1-oxide

| Property | Value | Source |

|---|---|---|

| CAS Number | 695-37-4 | cymitquimica.comnih.govscbt.com |

| Molecular Formula | C₅H₄FNO | cymitquimica.comnih.govscbt.com |

| Molecular Weight | 113.09 g/mol | cymitquimica.comnih.govscbt.com |

| IUPAC Name | 3-fluoro-1-oxidopyridin-1-ium | nih.gov |

| Appearance | Pale yellow to colorless liquid or solid | cymitquimica.com |

| Synonyms | 3-Fluoropyridine N-oxide, 3-Fluoro-Pyridine-1-Oxide | cymitquimica.comnih.gov |

The primary value of 3-Fluoropyridine 1-oxide in research and development lies in its function as a versatile intermediate for organic synthesis. chemicalbook.com The presence of the N-oxide group makes the pyridine ring susceptible to transformations that are otherwise difficult to achieve with the less reactive parent pyridine. researchgate.net

A significant application is in the synthesis of meta-substituted fluoropyridines. Nucleophilic fluorination of pyridines is generally challenging, especially at the meta-position (C-3 or C-5). nih.govrsc.org Research has demonstrated that using a pyridine N-oxide precursor is a viable strategy to overcome this challenge. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which is then easily converted to 3-fluoro-4-aminopyridine. nih.govrsc.org This highlights the utility of the N-oxide in facilitating the introduction of a fluorine atom at the C-3 position. nih.govrsc.org

3-Fluoropyridine 1-oxide also acts as a reagent in the preparation of other heterocyclic compounds. chemicalbook.com For example, it can function as an aminating agent and has been shown to react with 4-bromopyridine (B75155) to form 3,5-dibromopyridin-2(1H)-one 1,1-dioxide. cymitquimica.com The compound's ability to interact with various nucleophilic partners, such as amines and alcohols, further expands its utility as a synthetic intermediate. cymitquimica.com

The specific interest in 3-Fluoropyridine 1-oxide stems from the interplay between its N-oxide functional group and the fluorine atom at the 3-position. This combination imparts unique reactivity and properties that are actively explored in chemical research. cymitquimica.com Unlike the 2- and 4-fluoro isomers, which are more susceptible to nucleophilic substitution of the fluorine atom, the 3-fluoro position is more stable, making the 3-fluoropyridine scaffold a desirable feature in designing stable molecules. acs.org

The N-oxide group enhances the molecule's polarity and solubility in polar solvents, which is advantageous for various reaction conditions. cymitquimica.com Furthermore, the compound can serve as a ligand in coordination chemistry, forming complexes with metal ions. cymitquimica.com Research into its reactions, such as those with electron-deficient alkynes and phosphorus nucleophiles, has shown that the electron-withdrawing nature of the fluorine substituent can lead to the formation of less stable intermediates, influencing reaction pathways and product distributions. mdpi.com

The molecular structure of 3-Fluoropyridine 1-oxide is defined by a six-membered pyridine ring with an oxygen atom coordinated to the nitrogen and a fluorine atom attached to the carbon at the C-3 position. cymitquimica.com The presence of the highly electronegative fluorine atom and the N-oxide group significantly influences the electronic distribution within the aromatic ring. mdpi.com

The N-oxide group is a strong electron-donating group through resonance, pushing electron density into the ring, particularly at the ortho (2 and 6) and para (4) positions. Simultaneously, it is inductively electron-withdrawing. The fluorine atom at the C-3 position is strongly electron-withdrawing via the inductive effect. This combination of electronic effects creates a unique reactivity pattern. The electron-withdrawing fluorine atom at the meta position contributes to the formation of a less stable pyridinium cation intermediate in certain reactions. mdpi.com

Spectroscopic studies of the related molecule, 3-fluoropyridine, provide insight into the electronic structure. The S₁ excitation energy for 3-fluoropyridine has been determined to be 35,064 cm⁻¹, and its adiabatic ionization energy is 76,579 cm⁻¹. rsc.org Such studies reveal how meta-fluorine substitution affects the vibronic structure of the molecule's excited and ionic states, leading to a warped, twisted geometry in its ground ionic state due to electronic coupling. rsc.org While specific data for the N-oxide is less detailed in these particular studies, the fundamental influence of the meta-fluorine substituent on the ring's electronic environment is a key characteristic.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 3-Fluoropyridine 1-oxide | C₅H₄FNO |

| 3-Fluoropyridine | C₅H₄FN |

| 3-Fluoro-4-aminopyridine | C₅H₅FN₂ |

| 3-Bromo-4-nitropyridine N-oxide | C₅H₃BrN₂O₃ |

| 3-Fluoro-4-nitropyridine N-oxide | C₅H₃FN₂O₃ |

| 4-Bromopyridine | C₅H₄BrN |

| 3,5-Dibromopyridin-2(1H)-one 1,1-dioxide | C₅H₃Br₂NO₃ |

| Pyridine | C₅H₅N |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGBDRDOWKIYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219730 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-37-4 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoropyridine 1 Oxide and Its Precursors

Direct Oxidation Strategies for 3-Fluoropyridine (B146971) to 3-Fluoropyridine 1-oxide

The conversion of 3-fluoropyridine to its corresponding N-oxide is achieved through direct oxidation. This process requires careful selection of oxidizing agents and optimization of reaction conditions to overcome the inherent challenges posed by the electron-deficient nature of the pyridine (B92270) ring. sigmaaldrich.comchemicalbook.com

The efficiency of the N-oxidation of 3-fluoropyridine is highly dependent on the chosen oxidant and the specific conditions of the reaction. Researchers have explored various reagents to achieve high yields and selectivity.

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for converting amines and N-heterocycles to their respective N-oxides. chemicalbook.comorganic-chemistry.org One of the common methods for preparing 3-Fluoropyridine 1-oxide involves the direct oxidation of 3-fluoropyridine using m-CPBA. pipzine-chem.com This peroxy acid is preferred due to its relative stability and ease of handling compared to other peroxy acids. wikipedia.org The reaction is typically conducted in an organic solvent, such as dichloromethane (B109758), under controlled temperature conditions, ranging from low temperatures to room temperature, to achieve the desired product. pipzine-chem.com

| Oxidizing Agent | Substrate | Solvent | Temperature | Product |

| m-CPBA | 3-Fluoropyridine | Dichloromethane | Low temp. to room temp. | 3-Fluoropyridine 1-oxide |

Table 1: Illustrative reaction conditions for the oxidation of 3-fluoropyridine using m-CPBA. pipzine-chem.com

For pyridines that are difficult to oxidize, particularly those bearing electron-withdrawing groups, a more potent combination of reagents is often necessary. researchgate.net A highly effective and rapid method involves the use of a urea-hydrogen peroxide (UHP) complex in conjunction with trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netaminer.org This system is believed to generate a strong oxidizing agent, trifluoroperacetic acid, in situ. This methodology has proven successful for the N-oxidation of a wide array of electron-poor pyridines, tolerating various functional groups and substitution patterns. researchgate.netaminer.orgresearchgate.net The reaction is generally carried out in solvents like dichloromethane or acetonitrile. researchgate.netaminer.org

| Reagent System | Substrate Type | Solvent | Key Advantage |

| UHP / TFAA | Electron-deficient pyridines | CH₂Cl₂ or CH₃CN | Effective for notoriously difficult to oxidize substrates. |

Table 2: General conditions for the oxidation of electron-deficient pyridines using UHP and TFAA. researchgate.netaminer.org

The N-oxidation of pyridine is an electrophilic addition reaction where the nitrogen atom acts as a nucleophile. The presence of an electron-withdrawing substituent, such as a fluorine atom at the 3-position, significantly decreases the electron density on the pyridine ring, particularly on the nitrogen atom. researchgate.netnih.gov This reduction in nucleophilicity makes the nitrogen less susceptible to attack by the oxidizing agent. Consequently, electron-deficient pyridines like 3-fluoropyridine are notoriously difficult to oxidize and often require harsher reaction conditions or more powerful oxidizing systems compared to their electron-rich counterparts. researchgate.netresearchgate.net In some cases, prior N-activation with an agent like trifluoroacetic acid anhydride is necessary to facilitate the oxidation. researchgate.netresearchgate.net

Optimization of Oxidizing Agents and Reaction Conditions

Synthetic Routes to 3-Fluoropyridine Building Blocks

The synthesis of the precursor, 3-fluoropyridine, is a critical step. Various methods have been developed, with nucleophilic fluorination approaches being particularly prominent.

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing a fluorine atom onto the pyridine ring. These reactions typically involve the displacement of a suitable leaving group by a fluoride anion. However, nucleophilic fluorination of pyridines, especially at the meta (3- and 5-) positions, is challenging due to the electron-rich nature of the aromatic ring. nih.gov

Successful approaches often require the pyridine ring to be activated by strong electron-withdrawing groups. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) at 120 °C to yield methyl 3-fluoropyridine-4-carboxylate. nih.gov

Another strategy involves the direct fluorination of a pyridine N-oxide. The fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride source can produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to the desired fluoropyridine derivative. nih.gov The use of a combination of CsF and hydrogen fluoride (HF) has also been explored for the conversion of 3-chloropyridine to 3-fluoropyridine, although this method has shown very low yields. chemicalbook.comchemicalbook.com

| Precursor | Fluorinating Agent | Solvent | Product | Yield |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO | 3-Fluoro-4-nitropyridine N-oxide | 37% |

| 3-Chloropyridine | CsF / HF | - | 3-Fluoropyridine | Very low |

Table 3: Examples of nucleophilic fluorination approaches for the synthesis of 3-fluoropyridine derivatives. chemicalbook.comnih.govnih.govchemicalbook.com

Nucleophilic Fluorination Approaches

Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Arenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an electron-deficient aromatic ring. The pyridine ring, being inherently electron-deficient, is a suitable substrate for SNAr, and this reactivity is further enhanced by the presence of the N-oxide functionality and additional electron-withdrawing groups. nih.govmdpi.com The reaction of 2- or 4-halopyridines is a common method for synthesizing substituted pyridines. acs.org

A notable example is the synthesis of 3-fluoro-4-nitropyridine N-oxide from 3-bromo-4-nitropyridine N-oxide. The presence of the N-oxide group and the nitro group, both strong electron-withdrawing groups, activates the pyridine ring towards nucleophilic attack by a fluoride source, such as tetrabutylammonium fluoride (TBAF). nih.gov This reaction demonstrates a clear preference for substitution at the 3-position (meta to the nitro group) when the N-oxide is present, whereas in the absence of the N-oxide, substitution occurs at the 4-position (para to the nitro group). nih.gov The reaction of 3-bromopyridine N-oxide with TBAF at 120 °C for 30 minutes showed over 25% conversion to 3-fluoropyridine N-oxide, while 3-bromopyridine itself did not react under the same conditions even after 12 hours. nih.gov

| Substrate | Nucleophile | Product | Conditions | Yield (%) |

| 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | DMSO, 25 °C, 15 min | 20.7 (relative to TBAF) google.com |

| 3-Bromopyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoropyridine N-oxide | DMSO, 120 °C, 30 min | >25% conversion nih.gov |

Halogen Exchange Reactions (e.g., Cl to F)

Halogen exchange (Halex) reactions are a specific type of nucleophilic aromatic substitution where a halide (typically chloride or bromide) is displaced by fluoride. acsgcipr.org These reactions are of significant industrial importance for the synthesis of fluoroaromatics. The reactivity in Halex reactions is governed by the nature of the leaving group and the reaction conditions, including the fluoride source, solvent, and temperature. Typically, these reactions are carried out at high temperatures in dipolar aprotic solvents using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.org

The efficiency of halogen exchange on halopyridines can be influenced by the position of the halogen and the presence of activating groups. While specific examples detailing the halogen exchange on 3-chloropyridine 1-oxide are not abundant in the reviewed literature, the general principles of SNAr on halopyridines suggest that the N-oxide group would facilitate this transformation by withdrawing electron density from the ring. It has been noted that a fluoropyridine was not isolated from the reaction of potassium fluoride with 2-chloropyridine or 2-chloropyridine hydrochloride under certain conditions. researchgate.net However, the use of phase-transfer catalysts or specific solvent systems can enhance the efficacy of Halex reactions. researchgate.net

The choice of the leaving group is a critical factor in the success of nucleophilic aromatic substitution reactions. In the context of synthesizing 3-fluoropyridine 1-oxide precursors, both nitro groups and halides have been employed as effective leaving groups. The nitro group is a particularly good leaving group in SNAr reactions on electron-deficient rings. mdpi.com For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate is readily displaced by fluoride anion in a 38% yield. mdpi.comepa.gov This highlights the utility of the nitropyridine pathway for accessing fluorinated pyridines.

Halides are also common leaving groups in SNAr reactions. The typical reactivity order for halides as leaving groups in SNAr is F > Cl ≈ Br > I when the rate-determining step is the nucleophilic attack. nih.gov However, in some reactions of halopyridines with certain nucleophiles, the second step of the SNAr mechanism (expulsion of the leaving group) can be rate-determining, leading to an inverted reactivity order where fluoride is the poorest leaving group. sci-hub.se In the synthesis of 3-fluoro-4-nitropyridine N-oxide, a bromo substituent serves as an effective leaving group in the presence of the activating N-oxide and nitro groups. nih.gov

The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the aromatic ring towards nucleophilic attack in SNAr reactions. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. nih.gov In the pyridine ring, the nitrogen atom itself acts as an electron-withdrawing group. The N-oxide functionality further enhances this effect.

The synthesis of methyl 3-fluoropyridine-4-carboxylate via SNAr on methyl 3-nitropyridine-4-carboxylate is a prime example of the influence of EWGs. mdpi.comepa.gov The electron-poor pyridine ring, combined with the anion-stabilizing carbonyl group in the ortho position to the nitro group, makes the 3-nitro substituent an excellent leaving group. mdpi.com Similarly, in the fluorination of 3-bromo-4-nitropyridine N-oxide, both the N-oxide and the nitro group are essential for activating the ring to allow for the displacement of the bromide by fluoride. nih.gov

| Substrate | Leaving Group | Electron-Withdrawing Groups | Product |

| Methyl 3-nitropyridine-4-carboxylate | -NO₂ | Pyridine-N, -COOCH₃ | Methyl 3-fluoropyridine-4-carboxylate |

| 3-Bromo-4-nitropyridine N-oxide | -Br | N-oxide, -NO₂ | 3-Fluoro-4-nitropyridine N-oxide |

Ring-Forming Reactions and Cyclization Strategies

In addition to modifying a pre-existing pyridine ring, 3-fluoropyridine derivatives can also be synthesized through ring-forming reactions. These strategies involve the construction of the pyridine ring from acyclic precursors that already contain the necessary fluorine atom.

A modern and powerful approach for the synthesis of diversely substituted 3-fluoropyridines involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.orgnih.gov This method allows for the construction of the 3-fluoropyridine ring from two ketone components in a one-pot procedure. acs.orgnih.gov

The reaction is catalyzed by a photocatalyst, such as fac-Ir(ppy)₃, under blue LED irradiation. The proposed mechanism involves the reduction of the α,α-difluoro-β-iodoketone by the photoexcited catalyst to generate a radical intermediate. This radical then adds to the silyl enol ether. The resulting radical is oxidized to a cation, which then eliminates the silyl group to form a 1,5-dicarbonyl compound. Subsequent condensation with an ammonia source, like ammonium acetate, leads to the formation of the 3-fluoropyridine ring. acs.org This methodology is versatile and tolerates a range of functional groups on both coupling partners. acs.orgnih.gov While this method directly produces 3-fluoropyridines, the corresponding N-oxides could potentially be obtained through a subsequent oxidation step.

| α,α-Difluoro-β-iodoketone | Silyl Enol Ether | Product | Yield (%) |

| 1-Phenyl-2,2-difluoro-3-iodopropan-1-one | 1-Phenyl-1-(trimethylsilyloxy)ethene | 3-Fluoro-2,6-diphenylpyridine | 90 nih.gov |

| 1-(4-Chlorophenyl)-2,2-difluoro-3-iodopropan-1-one | 1-Phenyl-1-(trimethylsilyloxy)ethene | 2-(4-Chlorophenyl)-3-fluoro-6-phenylpyridine | 99 acs.org |

Photoredox-Mediated Coupling Reactions

Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers

A notable method for the synthesis of diversely substituted 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. This approach allows for the assembly of the 3-fluoropyridine structure from two different ketone derivatives. The process is a one-pot reaction that proceeds by first forming a 2,2-difluoro-1,5-dicarbonyl compound, which then undergoes condensation with an ammonia source, such as ammonium acetate, to form the pyridine ring.

The key carbon-carbon bond-forming step is performed under photoredox conditions. The reaction is initiated by the reduction of the α,α-difluoro-β-iodoketone by a photoexcited catalyst, which generates a radical species. This radical then adds to the silyl enol ether. The resulting radical is oxidized to a cation, which then eliminates the silyl group to produce the intermediate diketone. This diketone is not typically isolated; ammonium acetate is added directly to the reaction mixture, and heating promotes the condensation and cyclization to the final 3-fluoropyridine product.

Catalyst Systems (e.g., fac-Ir(ppy)₃ under blue LED irradiation)

The catalyst system is crucial for the success of the coupling reaction described above. A commonly employed and effective photocatalyst is fac-tris(2-phenylpyridine)iridium(III), often abbreviated as fac-Ir(ppy)₃. This iridium complex is known for its favorable photoredox properties.

The reaction is typically irradiated with blue light-emitting diodes (LEDs). Under this irradiation, the fac-Ir(ppy)₃ catalyst becomes excited to a state where it can act as a potent reductant. It then donates an electron to the α,α-difluoro-β-iodoketone, initiating the radical cascade. The oxidized iridium catalyst is subsequently regenerated in the catalytic cycle. The efficiency of this process allows the reaction to proceed under mild conditions.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

| 2,2-Difluoro-3-iodo-1-phenylpropan-1-one | (1-Phenylvinyloxy)trimethylsilane | fac-Ir(ppy)₃ | Blue LED, MeCN, rt, 15 h; then NH₄OAc, 120 °C, 3 h | 3-Fluoro-2,4,6-triphenylpyridine | 90% |

| 3-Iodo-1,1-difluoro-4-phenylbutan-2-one | (1-Phenylvinyloxy)trimethylsilane | fac-Ir(ppy)₃ | Blue LED, MeCN, rt, 15 h; then NH₄OAc, 120 °C, 3 h | 5-Benzyl-3-fluoro-2,4-diphenylpyridine | 75% |

| 2,2-Difluoro-3-iodo-1-(p-tolyl)propan-1-one | (1-(p-Tolyl)vinyloxy)trimethylsilane | fac-Ir(ppy)₃ | Blue LED, MeCN, rt, 15 h; then NH₄OAc, 120 °C, 3 h | 3-Fluoro-2,4,6-tri-p-tolylpyridine | 88% |

[5 + 1] Annulation via Meisenheimer-Type Intermediates

A review of scientific literature did not yield specific methodologies matching the description of a "[5 + 1] Annulation via Meisenheimer-Type Intermediates" for the synthesis of 3-fluoropyridine or its precursors. Meisenheimer complexes are well-established as intermediates in nucleophilic aromatic substitution (SNAr) reactions but are not typically associated with a [5 + 1] annulation strategy for pyridine ring formation.

Specific methods for the synthesis of 3-fluoropyridine via a "Base-Promoted Defluorinative Condensation" could not be identified in a review of the available chemical literature.

A "Cu(I)-Catalyzed Aerobic Oxidative Non-Defluorinative Condensation" for the synthesis of 3-fluoropyridine is not a methodology described in the surveyed scientific literature. While copper-catalyzed aerobic oxidative reactions are common for the synthesis of various nitrogen-containing heterocycles, this specific pathway for pyridine ring formation was not found.

Rhodium(III)-Catalyzed C-H Functionalization

A powerful strategy for the synthesis of multisubstituted 3-fluoropyridines is the Rhodium(III)-catalyzed C-H functionalization. This method provides a direct and efficient route to these compounds from readily available starting materials.

This methodology involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a rhodium(III) complex, such as [Cp*RhCl₂]₂. The reaction proceeds through a C-H activation and annulation cascade. The oxime directing group is key to the regioselectivity of the C-H activation step.

The reaction is tolerant of a wide range of functional groups on both the oxime and the alkyne coupling partners, including aryl, heteroaryl, and alkyl substituents. A significant advantage of this method is its ability to effectively couple terminal alkynes with high regioselectivity, leading to a single major regioisomer of the 3-fluoropyridine product. The reactions can often be set up in the air, adding to their operational simplicity.

| α-Fluoro-α,β-unsaturated oxime | Alkyne | Catalyst System | Conditions | Product | Yield |

| (E)-1,3-diphenylprop-2-en-1-one oxime, 2-fluoro | Diphenylacetylene | [CpRhCl₂]₂ / AgSbF₆ | EtOAc, 100 °C, 24 h | 3-Fluoro-2,4,5,6-tetraphenylpyridine | 95% |

| (E)-1-phenylbut-2-en-1-one oxime, 2-fluoro | Diphenylacetylene | [CpRhCl₂]₂ / AgSbF₆ | EtOAc, 100 °C, 24 h | 5-Methyl-3-fluoro-2,4,6-triphenylpyridine | 85% |

| (E)-1,3-diphenylprop-2-en-1-one oxime, 2-fluoro | Phenylacetylene | [Cp*RhCl₂]₂ / AgSbF₆ | EtOAc, 100 °C, 24 h | 3-Fluoro-2,4,6-triphenylpyridine | 78% |

Radiosynthesis of Fluorinated Pyridines (e.g., 3-[¹⁸F]Fluoro-4-aminopyridine)

The radiosynthesis of fluorinated pyridines, such as 3-[¹⁸F]Fluoro-4-aminopyridine, a potential PET imaging agent for demyelination, presents unique challenges due to the electron-rich nature of the pyridine ring, which makes nucleophilic substitution difficult, particularly at the meta-position. nih.govnih.govsnmjournals.org Traditional methods that are effective for ortho and para substitutions often fail or give very low yields for meta-substituted products. nih.gov To overcome these hurdles, specialized methodologies have been developed, including the direct radiofluorination of pyridine N-oxide precursors and the application of rearrangement reactions.

Direct Radiofluorination of Pyridine N-Oxides

A novel and effective strategy for the synthesis of meta-fluorinated pyridines involves the direct nucleophilic fluorination of pyridine N-oxide precursors. nih.govsnmjournals.org The N-oxide group acts as a strong electron-withdrawing group, which alters the reactivity of the pyridine ring and facilitates nucleophilic attack at positions that are otherwise unreactive. snmjournals.org

This approach has been successfully applied to the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. nih.gov The synthesis begins with the radiofluorination of a suitable precursor, 3-bromo-4-nitropyridine N-oxide, using [¹⁸F]fluoride. This reaction produces the desired [¹⁸F]3-fluoro-4-nitropyridine N-oxide intermediate. Subsequent reduction of the nitro group and removal of the N-oxide functionality yields the final product, [¹⁸F]3-fluoro-4-aminopyridine. nih.govsnmjournals.org

| Precursor | Reagents | Product | Radiochemical Yield (Decay-Corrected) | Synthesis Time |

| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF, DMSO | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 25 ± 4% | 15 min |

| [¹⁸F]3-fluoro-4-nitropyridine N-oxide | H₂, 10% Pd/C | [¹⁸F]3-fluoro-4-aminopyridine | 55 ± 11% | Not specified |

| 3-fluoro-4-nitropyridine N-oxide | [¹⁸F]TBAF | [¹⁸F]3-fluoro-4-nitropyridine N-oxide (via ¹⁹F/¹⁸F exchange) | 33.1 ± 5.4% | seconds |

Yamada-Curtius Rearrangement for ¹⁸F-Labeling

An alternative approach to the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine that avoids the use of hydrogen gas and can lead to higher specific activity is the Yamada-Curtius rearrangement. nih.gov This method has been successfully adapted for the preparation of this PET radioligand, offering a robust and efficient pathway. nih.govnih.gov

The synthesis starts with a suitable precursor which, after radiofluorination, yields 3-[¹⁸F]fluoroisonicotinic acid. This intermediate is then subjected to a one-pot Yamada-Curtius rearrangement. nih.gov The reaction of 3-[¹⁸F]fluoroisonicotinic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine at elevated temperatures leads to the formation of the desired 3-[¹⁸F]fluoro-4-aminopyridine. nih.gov

| Intermediate | Reagents | Product | Overall Radiochemical Yield (Uncorrected) | Specific Activity (End of Synthesis) | Synthesis Time |

| 3-[¹⁸F]fluoroisonicotinic acid | DPPA, triethylamine | 3-[¹⁸F]fluoro-4-aminopyridine | 5 - 15% | 37 - 148 GBq/µmol | 90 min |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoropyridine 1 Oxide

Reaction Pathways Involving the N-Oxide Functionality

The N-oxide group in 3-Fluoropyridine (B146971) 1-oxide is a pivotal functional group that directs the molecule's reactivity. It enhances the electrophilicity of the pyridine (B92270) ring, particularly at the C2 and C6 positions, and can also be removed through reduction to yield the parent pyridine.

The pyridine N-oxide functionality serves as a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org By drawing electron density from the pyridine ring, the N-oxide group facilitates the attack of nucleophiles. This activation is a common strategy for the functionalization of pyridine rings, which are otherwise electron-rich and resistant to nucleophilic attack. researchgate.net

Reactions have been developed to introduce a variety of functional groups, including halogens and amino groups, onto the pyridine N-oxide core. nih.gov For instance, the direct nucleophilic fluorination of a substituted pyridine N-oxide, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, can be achieved to produce 3-fluoro-4-nitropyridine (B80604) N-oxide. researchgate.netsnmjournals.org This transformation highlights the capacity of the N-oxide to enable substitutions that are challenging on the corresponding parent pyridine. researchgate.net

A fundamental reaction involving the N-oxide functionality is its reduction to the corresponding parent pyridine. This deoxygenation step is crucial in synthetic sequences where the N-oxide is used as a temporary activating group. A common method for this transformation is catalytic hydrogenation.

For example, the intermediate 3-fluoro-4-nitropyridine N-oxide can be effectively reduced to 3-fluoro-4-aminopyridine. researchgate.net This process is typically carried out using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. snmjournals.org The reduction of the N-oxide can occur concurrently with the reduction of other functional groups, such as a nitro group, to an amine. researchgate.netsnmjournals.org This reaction provides a reliable method to access the 3-fluoropyridine core after the N-oxide has served its purpose in directing substitution reactions. google.com

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-nitropyridine N-oxide | H₂, 10% Pd/C | 3-Fluoro-4-aminopyridine | 55 ± 11% | snmjournals.org |

| Intermediate 3-fluoropyridine N-oxide | Reducing composition | 3-Fluoropyridine | Not specified | google.com |

The N-oxide group facilitates the introduction of amino functionalities onto the pyridine ring. While direct amination is possible, a more common and well-documented strategy involves a two-step process: nitration followed by reduction. A synthetic route to 3-fluoro-4-aminopyridine illustrates this pathway, starting with the oxidation of 3-fluoropyridine to its N-oxide, followed by a high-temperature nitration reaction and subsequent reduction of the resulting nitro-compound. google.com This indirect method leverages the activating nature of the N-oxide to first install a nitro group, which is then converted to the desired amino group. google.com

Reactions at the Fluorine-Substituted Pyridine Ring

The fluorine atom at the 3-position of the pyridine ring has a distinct reactivity profile and significantly influences the electronic landscape of the molecule.

The susceptibility of a fluorine substituent on a pyridine ring to nucleophilic displacement is highly dependent on its position. Fluorine atoms at the 2- and 4-positions are notably more reactive towards nucleophilic substitution than one at the 3-position. acs.org Despite this reduced reactivity, the fluorine at the 3-position can be displaced under certain conditions, particularly with potent nucleophiles.

Studies on 3-halopyridines have shown that their reactivity in SNAr reactions can follow the order F > Cl > Br > I, which is characteristic for this mechanism. sci-hub.se For example, 3-fluoropyridine can react with nucleophiles like benzyl (B1604629) alcohol and phenylacetonitrile (B145931) under microwave irradiation to yield the corresponding substitution products. sci-hub.se The presence of the N-oxide group in 3-fluoropyridine 1-oxide would further withdraw electron density from the ring, potentially making the C-F bond more susceptible to nucleophilic attack compared to 3-fluoropyridine itself. Another type of substitution is hydrodefluorination, where the fluorine atom is replaced by a hydrogen atom. chemicalbook.com

| Nucleophile | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| PhCH₂OH | HMPA | 3-Benzyloxypyridine | 88% | sci-hub.se |

| PhCH₂CN | NMP | 2-Phenyl-2-(3-pyridyl)acetonitrile | 69% | sci-hub.se |

The high electronegativity of the fluorine atom plays a critical role in modulating the chemical properties of the pyridine ring. nih.govacs.org The introduction of fluorine into an organic molecule can alter its physical and chemical properties, such as solubility and lipophilicity. nih.gov The C-F bond is significantly stronger than a C-H bond, which can lead to increased metabolic stability. acs.orgnih.gov

Chemoselectivity in Fluorine Elimination vs. Retention

The chemoselectivity of reactions involving 3-fluoropyridine 1-oxide is a critical aspect of its synthetic utility, particularly concerning the fate of the fluorine substituent. The position of the fluorine atom at the 3-position significantly influences its reactivity compared to isomers with fluorine at the 2- or 4-positions. Generally, 3-fluoropyridines are considerably less susceptible to nucleophilic substitution of the fluorine atom. acs.org This inherent stability means that under many reaction conditions, the fluorine atom is retained, allowing for functionalization at other positions on the pyridine ring. However, specific reaction pathways, particularly those involving strong nucleophiles and the formation of stabilized intermediates, can lead to fluorine elimination.

Defluorination from the 3-position of the pyridine N-oxide ring can occur via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway typically involves the formation of a high-energy anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The generally accepted mechanism for SNAr involves two steps: the initial attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluoride), followed by the departure of the leaving group to restore aromaticity. libretexts.org

The formation of the Meisenheimer intermediate is the rate-determining step and is energetically demanding as it involves the temporary loss of the ring's aromatic stabilization. libretexts.org For 3-fluoropyridine 1-oxide, a nucleophile (Nu⁻) would attack the C-3 position, forming a resonance-stabilized cyclohexadienyl anion (the Meisenheimer complex). The stability of this intermediate is crucial for the reaction to proceed. The presence of the electron-withdrawing N-oxide group helps to delocalize the negative charge, thereby stabilizing the complex. While SNAr reactions are possible, recent studies suggest that many reactions previously assumed to be stepwise might proceed through a more concerted pathway, especially for less-activated systems. bris.ac.ukspringernature.com Nevertheless, for highly activated substrates with poor leaving groups like fluoride, the stepwise mechanism involving a Meisenheimer intermediate remains a plausible pathway for defluorination. bris.ac.uk

In contrast to pathways leading to fluorine elimination, Single Electron Transfer (SET) processes, often employed in oxidative catalysis, can facilitate reactions where the fluorine atom is retained. SET mechanisms are fundamental to photoredox catalysis and can generate radical species under mild conditions. ucmerced.edu In the context of fluorinated pyridines, SET processes can be initiated by catalysts, such as Ag(I), which facilitate the reduction of a fluorine source like Selectfluor. ucmerced.edu

Research has shown that pyridines can form halogen bonds with fluorine sources, and these complexes can undergo single-electron reduction more readily than the fluorine source alone. ucmerced.edu For 3-fluoropyridine 1-oxide, a similar interaction could facilitate an SET event, generating a radical cation. This reactive intermediate can then participate in various transformations, such as C-H functionalization, where the fluorine atom remains untouched. The electronic nature of the pyridine derivative influences the efficiency of these SET processes, with electron-poor pyridines often being effective in promoting such radical fluorinations. ucmerced.edu This methodology represents a key strategy for modifying the molecule while preserving the synthetically valuable C-F bond.

Interaction with Nucleophilic Partners

The N-oxide functional group profoundly alters the electronic properties of the pyridine ring. It acts as a strong electron-withdrawing group via induction and a strong electron-donating group via resonance. This dual nature deactivates the ring towards electrophilic substitution but significantly activates the C-2 (ortho) and C-6 (ortho) positions for nucleophilic attack. This activation provides a powerful tool for regioselective functionalization, often directing nucleophiles away from the fluorine-bearing C-3 position.

The reaction of 3-fluoropyridine 1-oxide with nucleophiles such as amines, alcohols, and thiols is dictated by the activating effect of the N-oxide group.

Amines : The reaction of pyridine N-oxides with amines is a well-established method for the synthesis of 2-aminopyridines. This transformation typically requires an activating agent, such as tosyl chloride (TsCl), tosyl anhydride (B1165640) (Ts₂O), or bromo-tris(1-pyrrolidinyl)phosphonium hexafluoridophosphate (PyBroP), to make the C-2 position more electrophilic. acs.orgresearchgate.net In a one-pot procedure, the N-oxide is activated, followed by nucleophilic attack by an amine at the C-2 position. This method demonstrates high regioselectivity and functional group compatibility, providing a direct route to 2-amino-3-fluoropyridine (B1272040) derivatives while leaving the C-F bond intact. researchgate.net

Alcohols : While direct reactions with simple alcohols are less common without prior activation, the N-oxide's influence directs potential nucleophilic attack to the C-2/C-6 positions. In metabolic studies of related compounds, enzymatic reduction of a ketone on a side chain can occur to produce an alcohol, demonstrating that reactions can happen elsewhere in the molecule while the pyridine N-oxide core remains. nih.gov For direct addition to the ring, activation similar to that used for amines would be necessary to form 2-alkoxypyridine derivatives.

Thiols : Thiols, and especially their conjugate bases (thiolates), are potent nucleophiles. Their reaction with activated pyridine rings is expected to be efficient. Studies on related 3-nitropyridine (B142982) N-oxides have shown that thiols selectively displace the nitro group at the 3-position. nih.gov However, in the case of 3-fluoropyridine 1-oxide, where fluorine is a poorer leaving group than nitro, and the C-2/C-6 positions are activated by the N-oxide, nucleophilic attack by a thiol is anticipated to occur preferentially at the C-2 or C-6 position, leading to the corresponding 3-fluoropyridin-2-yl sulfide. This pathway again highlights the directing power of the N-oxide group in preserving the C-3 fluorine substituent.

The general reactivity pattern with these nucleophiles is summarized in the table below.

| Nucleophile | Activating Agent | Primary Site of Attack | Product Type | Fluorine Fate |

| Amine (R-NH₂) | Ts₂O, PyBroP, etc. | C-2 | 2-Amino-3-fluoropyridine | Retained |

| Alcohol (R-OH) | Activation required | C-2 (Predicted) | 2-Alkoxy-3-fluoropyridine | Retained |

| Thiol (R-SH) | Base (e.g., K₂CO₃) | C-2 (Predicted) | 2-(Alkylthio)-3-fluoropyridine | Retained |

Deprotonation Studies of Fluorinated Pyridines and N-Oxides

Deprotonation, or deprotometalation, using strong organometallic bases like alkyllithiums, is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The regioselectivity of this reaction is controlled by the acidity of the ring protons, which is influenced by the electronic effects of the substituents. The process often falls under the category of Directed ortho Metalation (DoM), where a substituent (Directing Metalation Group, DMG) coordinates to the lithium base and directs deprotonation to an adjacent position. wikipedia.orgorganic-chemistry.org

For 3-fluoropyridine 1-oxide, the regioselectivity of deprotonation is governed by the interplay between the directing effect of the N-oxide group and the electronic influence of the fluorine atom.

N-Oxide Directing Effect : The pyridine N-oxide group is a powerful DMG. It strongly directs lithiation to the C-2 position.

Fluorine Inductive Effect : The fluorine atom at the C-3 position exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the kinetic acidity of the adjacent protons, particularly the one at the C-2 position.

Studies on the parent 3-fluoropyridine have shown that deprotonation can occur at both the C-2 and C-4 positions. researchgate.net However, the combination of the powerful C-2 directing ability of the N-oxide group and the acidification of the C-2 proton by the adjacent fluorine atom leads to a highly regioselective deprotonation of 3-fluoropyridine 1-oxide at the C-2 position. Chelation between the organolithium reagent and both the N-oxide oxygen and the ring nitrogen is proposed to facilitate this selective lithiation. researchgate.net The resulting 3-fluoro-2-lithiopyridine 1-oxide is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position.

The factors influencing the regioselectivity are summarized in the table below.

| Position | Acidity Influenced by 3-Fluoro Group | Directing Effect of 1-Oxide Group | Overall Predicted Outcome |

| C-2 | Strongly Increased (Inductive Effect) | Strongest (Primary DoM site) | Highly Favored Site of Deprotonation |

| C-4 | Increased | Weak (para position) | Minor or No Deprotonation |

| C-5 | Minimally Affected | None | Not Favored |

| C-6 | Minimally Affected | Strong (Secondary DoM site) | Possible, but less favored than C-2 |

Influence of Substituents on CH Acidity

The acidity of carbon-hydrogen (C-H) bonds in aromatic heterocyclic compounds like 3-fluoropyridine 1-oxide is a critical parameter that governs their reactivity, particularly in reactions involving deprotonation and metallation. The C-H acidity is significantly influenced by the electronic effects of substituents on the pyridine ring and the presence of the N-oxide functional group.

The electronic influence of substituents on the reactivity of aromatic systems is often quantified by Hammett constants (σ). Electron-withdrawing groups (EWGs), characterized by positive σ values, decrease the electron density of the aromatic ring, thereby increasing the acidity of C-H protons. Conversely, electron-donating groups (EDGs), with negative σ values, increase electron density and decrease C-H acidity.

In 3-fluoropyridine 1-oxide, two key features dictate the acidity of the ring protons:

The Fluorine Substituent: Fluorine is a highly electronegative atom and acts as a potent electron-withdrawing group primarily through the inductive effect (-I). This effect polarizes the C-F bond, drawing electron density away from the ring. This general withdrawal of electron density stabilizes the conjugate base (carbanion) that would form upon deprotonation of a ring C-H bond, thus increasing its acidity.

The N-oxide Group: The N-oxide group ([N+-O-]) has a dual electronic nature. It is strongly electron-withdrawing inductively due to the positively charged nitrogen atom. However, it can also act as a powerful π-electron donor through resonance, pushing electron density primarily to the C2 (ortho) and C4 (para) positions. This resonance donation would decrease the acidity at these positions.

The net effect on the acidity of a specific proton in 3-fluoropyridine 1-oxide depends on its position relative to both the fluorine atom and the N-oxide group. The fluorine at the 3-position will most strongly increase the acidity of the adjacent protons at C2 and C4 through its inductive effect. The N-oxide group will increase the acidity of all ring protons through its inductive pull, but its resonance donation will counteract this effect at the C2, C4, and C6 positions. Therefore, the proton at the C2 position is expected to be the most acidic, being activated by the inductive effects of both the adjacent fluorine and the nearby N-oxide group.

| Substituent | Position | Hammett Constant (σ) | Effect on CH Acidity |

|---|---|---|---|

| -F | meta (σm) | +0.34 | Increases |

| -F | para (σp) | +0.06 | Slightly Increases |

| -NO2 | meta (σm) | +0.71 | Strongly Increases |

| -NO2 | para (σp) | +0.78 | Strongly Increases |

| -CH3 | meta (σm) | -0.07 | Decreases |

| -CH3 | para (σp) | -0.17 | Decreases |

Data sourced from studies on Hammett substituent constants. rsc.orgacs.org

The positive σm value for fluorine (+0.34) reflects its strong inductive electron-withdrawing nature, which is the dominant effect when it is positioned meta to the reaction center, as it is for the C5 and C6 protons in 3-fluoropyridine 1-oxide. This effect enhances the acidity at these positions.

Mechanistic Insights from Computational and Experimental Studies

Understanding the reaction mechanisms of 3-fluoropyridine 1-oxide is crucial for predicting its reactivity and designing synthetic routes. A combination of computational quantum chemistry and experimental studies has provided valuable insights into the energetic landscapes, transition states, and intermediates involved in its reactions.

Quantum Chemical Calculations of Interaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the non-covalent interactions that govern molecular recognition, crystal packing, and solvation. For 3-fluoropyridine 1-oxide, these calculations can quantify the energies of interactions such as hydrogen bonding and π-stacking.

The N-oxide oxygen is a potent hydrogen bond acceptor, a property that is enhanced in pyridine N-oxides compared to their parent pyridines. rsc.org Theoretical studies on related N-oxides show that substituents significantly modulate the hydrogen bonding strength. rsc.org The electron-withdrawing fluorine atom in 3-fluoropyridine 1-oxide is expected to reduce the electron density on the oxygen atom slightly, thereby weakening its hydrogen bond acceptor capability compared to unsubstituted pyridine 1-oxide. However, it remains a strong acceptor site.

π-stacking is another crucial non-covalent interaction for aromatic systems. DFT calculations have been employed to analyze the energetics of π-stacking motifs in various pyridine N-oxide containing structures, such as metal-organic complexes. rsc.orgscispace.com These studies use methods like Symmetry-Adapted Perturbation Theory (SAPT) to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. For pyridine N-oxides, the large dipole moment originating from the N+-O- moiety makes the electrostatic component particularly significant in stacking arrangements. The fluorine substituent, by modifying the quadrupole moment and polarizability of the ring, would fine-tune the geometry and energy of these π-stacking interactions.

| Interacting System | Interaction Type | Computational Method | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| (Pyridine N-oxide)2 Dimer | π-stacking | DFT | -4.0 to -6.0 |

| Pyridine N-oxide···H2O | Hydrogen Bonding | DFT/SAPT | -6.5 to -8.0 |

| Benzene···Pyridine N-oxide | π-stacking | DFT | -2.5 to -3.5 |

| (Nitroxide Radical)···HF | Hydrogen Bonding | SAPT | -7.0 (Electrostatics Dominant) |

Note: These are representative values for related systems to illustrate the magnitude of interaction energies. Specific values for 3-fluoropyridine 1-oxide would require dedicated calculations. rsc.orgrsc.org

Elucidation of Transition States and Intermediate Species

The N-oxide group makes the pyridine ring more susceptible to both electrophilic and nucleophilic attack than the parent pyridine. scripps.edu Mechanistic studies often reveal that reactions proceed via initial interaction at the N-oxide oxygen, forming a key intermediate, which then undergoes further transformation.

Experimental studies on the reaction of 3-fluoropyridine 1-oxide with perfluoropropene show that it undergoes thermal deoxygenation to yield a mixture of 3- and 5-fluoro-2-(1,2,2,2-tetrafluoroethyl)pyridines. rsc.org This product distribution suggests a complex mechanism likely involving a cycloaddition intermediate between the N-oxide and the perfluoroalkene, followed by rearrangement and elimination.

In reactions where pyridine N-oxides are used as nucleophilic catalysts, the formation of an acyloxypyridinium cation intermediate has been identified. acs.org This species is highly electrophilic and is the active agent in acyl transfer reactions. In the case of 3-fluoropyridine 1-oxide, the reaction with an acylating agent (like acetic anhydride) would form a transient 1-acetoxy-3-fluoropyridinium species. This intermediate activates the pyridine ring, particularly at the C2 and C6 positions, for subsequent attack by a nucleophile.

Computational studies on related systems have been used to map the potential energy surfaces of such reactions, identifying the structures of transition states and intermediates. For example, in oxygen atom transfer (OAT) reactions catalyzed by iron complexes, a transient Fe(III)-O-NPy species involving a pyridine N-oxide ligand has been proposed and supported by DFT calculations. rsc.org These studies help to rationalize product distributions and reaction rates by comparing the activation barriers for different possible pathways.

Kinetics and Reaction Dynamics

The study of kinetics provides quantitative data on reaction rates and how they are affected by factors such as concentration, temperature, and the electronic nature of substituents. For reactions involving substituted pyridine N-oxides, linear free-energy relationships (LFERs), such as the Hammett equation, are often used to correlate reaction rates with substituent constants.

For example, the rates of reaction of a series of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) were found to correlate well with the Hammett σ values of the substituents. rsc.org An electron-withdrawing substituent like the 3-fluoro group in 3-fluoropyridine 1-oxide would be expected to increase the rate of reactions where the development of negative charge on the pyridine ring is involved in the transition state. Conversely, it would decrease the rate of reactions involving electrophilic attack on the ring, as it deactivates the system towards such attack.

Computational Chemistry and Theoretical Studies on 3 Fluoropyridine 1 Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecules. niscpr.res.innih.gov Calculations for 3-Fluoropyridine (B146971) 1-oxide are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 3-Fluoropyridine 1-oxide molecule. nih.govscispace.com These calculations predict key structural parameters such as bond lengths and bond angles by finding the minimum energy conformation on the potential energy surface. scirp.org The process involves iterative adjustments to the atomic coordinates until the forces on each atom are negligible. The resulting optimized geometry provides a theoretical model of the molecule's structure in its ground state.

Table 1: Selected Optimized Geometrical Parameters for 3-Fluoropyridine 1-oxide (Note: The following data is illustrative, based on typical DFT calculations for similar pyridine (B92270) derivatives, as specific published data for 3-Fluoropyridine 1-oxide is not available.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| N-O | ~1.28 Å | |

| C-N | ~1.38 Å | |

| Bond Angle | C-C-F | ~119° |

| C-N-O | ~118° | |

| C-N-C | ~120° |

Following geometry optimization, vibrational frequency analysis is conducted to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. scirp.org This analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. nist.gov These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectroscopic data. conferenceworld.in The analysis helps in the assignment of observed spectral bands to specific molecular vibrations, such as stretching and bending modes. nih.govresearchgate.net

Table 2: Calculated Vibrational Frequencies for 3-Fluoropyridine 1-oxide (Note: This data is representative and based on calculations for analogous molecules.)

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(N-O) | N-O stretching | ~1250 |

| ν(C-F) | C-F stretching | ~1150 |

| Ring Breathing | Pyridine ring stretching | ~1000 |

| δ(C-H) | C-H in-plane bending | ~1300 |

| γ(C-H) | C-H out-of-plane bending | ~800 |

The electronic properties of 3-Fluoropyridine 1-oxide are elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ripublication.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. niscpr.res.inaimspress.com A smaller gap generally implies higher reactivity. scirp.org

Table 3: Frontier Molecular Orbital Energies for 3-Fluoropyridine 1-oxide (Note: Values are illustrative.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.70 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within the 3-Fluoropyridine 1-oxide molecule. niscpr.res.inq-chem.com This analysis partitions the total electron density among the constituent atoms, providing insight into the charge distribution and the polar nature of the chemical bonds. uni-muenchen.de The calculated charges are useful for understanding electrostatic interactions, identifying reactive sites for electrophilic and nucleophilic attack, and parameterizing molecular mechanics force fields. chemrxiv.org

Table 4: Mulliken Atomic Charges for 3-Fluoropyridine 1-oxide (Note: Values are illustrative and depend heavily on the basis set used.)

| Atom | Mulliken Charge (e) |

| O | -0.55 |

| N | +0.20 |

| F | -0.30 |

| C (bonded to F) | +0.25 |

| H | +0.15 |

Ab Initio Quantum-Chemical Calculations

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. These calculations, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties and interactions.

To understand how molecules of 3-Fluoropyridine 1-oxide interact with each other or with other molecules, intermolecular interaction energies are calculated. mdpi.com Methods like Møller-Plesset perturbation theory (e.g., MP2) with appropriate basis sets (e.g., 6-311G(d,p)) are employed to compute these energies. diva-portal.org These calculations can quantify the strength of non-covalent interactions such as hydrogen bonding and van der Waals forces, which are critical for determining the physical properties of the compound in its condensed phases. Energy decomposition analysis can further break down the total interaction energy into components like electrostatic, exchange-repulsion, polarization, and dispersion forces. diva-portal.org

Analysis of Crystal Packing Motives

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces. For 3-Fluoropyridine 1-oxide, its crystal structure and packing motifs have been elucidated through X-ray crystallography and supported by high-level quantum-chemical calculations. nih.gov

A detailed study analyzed the supramolecular architecture of 3-Fluoropyridine 1-oxide (PNO-3F) and compared it to non-deuterated pyridine-N-oxide (PNO) and partially-deuterated pyridine-N-oxide. nih.gov The introduction of the fluorine substituent leads to significant alterations in the crystal organization compared to the parent PNO molecule. nih.gov The analysis, based on ab initio quantum-chemical calculations of intermolecular interaction energies (using the MP2/6-311G(d,p) method), reveals the specific forces driving the crystal packing. nih.gov

| Parameter | 3-Bromopyridine 1-oxide nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Packing Motif | Herringbone pattern |

| Key Interactions | No short contacts, hydrogen bonds, or π–π interactions noted. Br···Br distance of 4.0408 (16) Å. |

Note: Detailed crystallographic data for 3-Fluoropyridine 1-oxide is available from the Cambridge Crystallographic Data Centre under deposition number CCDC 891671.

Molecular Dynamics Simulations (Implicit)

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. While explicit MD simulations that model individual solvent molecules are common, implicit solvation models offer a computationally efficient alternative by representing the solvent as a continuous medium with specific dielectric properties. faccts.deyoutube.com This approach is particularly useful for understanding how a solvent influences the properties and stability of a solute like 3-Fluoropyridine 1-oxide.

No specific classical MD simulation studies have been published for 3-Fluoropyridine 1-oxide. However, theoretical studies on related pyridine N-oxide derivatives have employed implicit solvent models to investigate their behavior in solution. For instance, quantum chemical calculations on a substituted pyridine N-oxide in different solvents (heptane and acetonitrile) revealed how solvent polarity affects the molecule's dipole moment and electronic stabilization in the excited state. nih.gov Such calculations show that in polar media, the highly polar N-O bond and other polar groups can be significantly stabilized. nih.gov

For 3-Fluoropyridine 1-oxide, an implicit solvation model would calculate the free energy of solvation by considering the electrostatic interaction between the molecule's charge distribution and the solvent continuum. youtube.com Given the molecule's significant polarity arising from both the N-oxide group and the C-F bond, these calculations would predict substantial stabilization in polar solvents like water or acetonitrile. The results would provide insights into its solubility and the solvent's influence on its electronic structure and reactivity, which are key aspects implicitly explored in molecular dynamics.

| Implicit Solvation Model | Description | Relevance to 3-Fluoropyridine 1-oxide |

| C-PCM (Conductor-like Polarizable Continuum Model) | Places the solute in a molecule-shaped cavity within a dielectric continuum. The solvent's reaction field is described by polarization charges on the cavity surface. faccts.de | Can be used to calculate solvation free energy, optimize molecular geometry in solution, and predict solvent effects on spectroscopic properties. |

| SMD (Solvation Model based on Density) | A universal solvation model that uses the full solute electron density to compute cavity-dispersion and solvent structure terms, in addition to the electrostatic contribution. | Provides accurate solvation free energies for various solvents and can be used to estimate properties like partition coefficients (e.g., LogP). |

Conformational Analysis and Isomerism (Implicit)

Theoretical calculations, such as those using Density Functional Theory (DFT), are used to determine the ground-state geometry of the molecule. These studies confirm the planarity of the heterocyclic ring. mdpi.com The key geometrical parameters of interest are the N-O bond length and the effect of the fluorine substituent on the ring's geometry. In the parent pyridine N-oxide, the N-O bond distance is approximately 1.34 Å. wikipedia.org Computational studies indicate this bond is shorter and stronger than in aliphatic amine oxides, a difference attributed to π-electron delocalization involving the oxygen atom. sapub.org

The introduction of a fluorine atom at the 3-position is not expected to disrupt the ring's planarity. Its primary effect on the geometry would be localized, causing minor changes in the adjacent C-C and C-H bond lengths and angles due to its high electronegativity. Isomerism for this compound is straightforward, as "3-Fluoropyridine 1-oxide" refers to a single, specific constitutional isomer. Theoretical studies focus on this defined structure to calculate its properties.

| Property | Parent Pyridine N-oxide | Notes for 3-Fluoropyridine 1-oxide |

| Molecular Geometry | Planar ring wikipedia.org | The ring is expected to remain planar. |

| N-O Bond Length | ~1.34 Å wikipedia.org | The fluorine substituent is unlikely to significantly alter this value. |

| Dipole Moment | 4.37 D scripps.edu | The C-F bond dipole will vectorially add to the N-O dipole, resulting in a different net dipole moment. |

| Isomers | Not applicable | The name defines a specific constitutional isomer. Tautomerism is not a significant factor for this structure. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (Implicit)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov Although no specific QSAR studies focusing on 3-Fluoropyridine 1-oxide have been published, the principles of QSAR and cheminformatics can be implicitly applied by examining studies on the broader class of pyridine N-oxide derivatives. nih.govresearchgate.net

A 3D-QSAR study on a series of pyridine N-oxide-based antiviral compounds successfully developed a predictive model using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method. nih.govresearchgate.net This model utilized steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields as molecular descriptors. nih.gov For 3-Fluoropyridine 1-oxide, these descriptors would be key to predicting its potential biological activity:

Electrostatic Fields: The highly polar N-oxide group (a strong hydrogen bond acceptor) and the electronegative fluorine atom would create distinct negative potential regions, strongly influencing interactions with biological targets. acs.org

Steric Fields: The molecule's planar shape and the size of the fluorine atom define its steric profile.

Cheminformatics involves the storage, retrieval, and analysis of chemical information. Key descriptors for 3-Fluoropyridine 1-oxide would include molecular weight, LogP (partition coefficient), polar surface area (PSA), and counts of hydrogen bond acceptors. The introduction of fluorine is a common strategy in medicinal chemistry, as it can modulate properties like metabolic stability and receptor binding affinity by altering basicity and lipophilicity. acs.org In a QSAR context, the Hammett parameter (σ) for the fluorine substituent would be used to quantify its electron-withdrawing effect on the pyridine ring, which can be correlated with reactivity or affinity, as has been done for other substituted pyridine N-oxides. rsc.org

| QSAR/Cheminformatics Descriptor | Relevance for 3-Fluoropyridine 1-oxide |

| Molecular Weight | 113.09 g/mol |

| Polar Surface Area (PSA) | The N-oxide group is a major contributor, influencing membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity; the polar N-O and C-F groups would lead to a relatively low LogP value. |

| Hydrogen Bond Acceptors | The oxygen of the N-oxide is a strong hydrogen bond acceptor; the fluorine is a weak one. This is crucial for molecular recognition. |

| Dipole Moment | High due to both the N-O and C-F bonds; important for long-range electrostatic interactions. |

| Hammett Constant (σ) | The fluorine at the meta position has a positive σ value, indicating its electron-withdrawing nature, which affects the electronic properties of the ring. |

Advanced Applications and Derivatization of 3 Fluoropyridine 1 Oxide

Role as an Aminating Agent

While 3-Fluoropyridine (B146971) 1-oxide does not function as a direct aminating agent—a reagent that donates an amino group—it serves as a critical precursor for the synthesis of various aminopyridine derivatives. The N-oxide functionality is instrumental in activating the pyridine (B92270) ring for subsequent transformations that introduce amino groups. General methods have been developed to convert pyridine N-oxides into 2-aminopyridines in a one-pot process using reagents like tosyl anhydride (B1165640) (Ts₂O) and tert-butylamine, followed by deprotection. This strategy highlights the role of the N-oxide as an activating group, facilitating the introduction of an amino functionality onto the pyridine scaffold.

Synthesis of Other Fluorinated Heterocycles

The reactivity of 3-Fluoropyridine 1-oxide makes it a cornerstone in the synthesis of numerous fluorinated heterocyclic systems. The N-oxide group can be retained to influence further substitutions or removed to yield the corresponding pyridine derivative, providing a strategic entry point to various molecular architectures.

A fundamental application of 3-Fluoropyridine 1-oxide is its use as a direct precursor to 3-Fluoropyridine. This is achieved through a deoxygenation reaction that removes the oxygen atom from the nitrogen. A variety of methods are available for the deoxygenation of pyridine N-oxides, offering flexibility in terms of reaction conditions and tolerance of other functional groups. These methods include the use of trivalent phosphorus compounds or catalytic procedures with transition metals like palladium. For instance, a chemoselective, palladium-catalyzed method using trialkylamines as transfer oxidants provides an efficient route to the parent pyridine. This deoxygenation step is crucial as it unlocks the synthetic utility of the resulting 3-fluoropyridine for further derivatization.

A powerful strategy for creating meta-fluorinated pyridines involves starting with a substituted pyridine N-oxide, performing a halogen exchange to introduce fluorine, and then deoxygenating the N-oxide. For example, 3-bromopyridine N-oxide can be converted to 3-fluoropyridine N-oxide, which is then reduced to 3-fluoropyridine stackexchange.com. This two-step sequence demonstrates the strategic importance of the N-oxide in facilitating the introduction of the fluorine atom at the meta position before its removal to yield the target heterocycle stackexchange.comgoogle.com.

The pyridine N-oxide structure is a key precursor for the synthesis of pyridone derivatives. A classic transformation involves the reaction of a pyridine N-oxide with acetic anhydride. This reaction proceeds through the formation of a 2-acetoxypyridine intermediate, which upon hydrolysis, yields the corresponding 2-pyridone. This method provides a reliable route to access the pyridone core structure from the N-oxide.

Furthermore, the pyridine N-oxide moiety can direct halogenation to furnish halopyridones. For example, reacting pyridine-N-oxide with p-toluenesulphonyl chloride can produce chlorinated pyridone derivatives, such as N-(2′-pyridyl)-5-chloro-pyridone-2, in significant yields. This reactivity showcases how the N-oxide can be leveraged to introduce both the pyridone functionality and a halogen atom in a controlled manner, paving the way for the synthesis of complex 3-halo-2-pyridones.

Table 1: General Reactions of Pyridine N-Oxides for Pyridone Synthesis

| Starting Material | Reagent(s) | Intermediate/Product | Type of Transformation |

| Pyridine N-oxide | Acetic Anhydride, then H₂O | 2-Pyridone | Rearrangement/Hydrolysis |

| Pyridine N-oxide | p-Toluenesulphonyl chloride | N-(2′-pyridyl)-5-chloro-pyridone-2 | Chlorination/Rearrangement |

3-Fluoropyridine 1-oxide and its derivatives are instrumental in the synthesis of fluorinated aminopyridines, which are significant pharmacophores. A notable example is the synthesis of 3-fluoro-4-aminopyridine. The synthetic route begins with a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide. This compound undergoes nucleophilic aromatic substitution where the bromine at the 3-position is displaced by a fluoride ion to yield 3-fluoro-4-nitropyridine (B80604) N-oxide google.comarkat-usa.orgscripps.eduumich.edu. The presence of the N-oxide group is crucial for activating the ring towards this nucleophilic substitution. Following the successful fluorination, the nitro group is readily reduced to an amino group, and the N-oxide is subsequently removed via catalytic hydrogenation to afford the final product, 3-fluoro-4-aminopyridine stackexchange.comgoogle.comarkat-usa.orgumich.edu.

This multi-step process, summarized in the table below, exemplifies a sophisticated use of the pyridine N-oxide platform to construct highly functionalized and valuable heterocyclic compounds.

Table 2: Synthesis of 3-Fluoro-4-aminopyridine

| Step | Precursor | Reagent(s) | Product | Yield |

| 1 | 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF) | 3-Fluoro-4-nitropyridine N-oxide | 37% stackexchange.com |

| 2 | 3-Fluoro-4-nitropyridine N-oxide | H₂, Pd/C | 3-Fluoro-4-aminopyridine | Quantitative stackexchange.com |

The synthesis of fluorinated bicyclic heterocycles, such as imidazo[1,2-a]pyridines, often relies on precursors derived from 3-Fluoropyridine 1-oxide. The general strategy involves the cyclization of a 2-aminopyridine derivative. Therefore, a key synthetic challenge is the conversion of 3-Fluoropyridine 1-oxide into a suitable precursor, namely 2-amino-3-fluoropyridine (B1272040).

This conversion can be accomplished in a two-step sequence:

Deoxygenation: 3-Fluoropyridine 1-oxide is first reduced to 3-fluoropyridine, as described in section 6.2.1.

Amination: The resulting 3-fluoropyridine is then subjected to an amination reaction. Various methods exist for the amination of halopyridines. For instance, nucleophilic aromatic substitution of the fluorine atom in 2-fluoropyridine with lithium amides can provide the corresponding aminopyridines. While the fluorine in 3-fluoropyridine is less activated towards substitution, specific conditions can be employed to introduce an amino group at the 2-position, yielding 2-amino-3-fluoropyridine.

Once 2-amino-3-fluoropyridine is obtained, it can undergo condensation reactions with various partners, such as α-haloketones or propargyl alcohols, to construct the fused imidazole ring, leading to the formation of 7-fluoro-imidazo[1,2-a]pyridine derivatives.

Intermediate in the Development of Specialty Chemicals

3-Fluoropyridine 1-oxide is a crucial building block in the synthesis of a variety of specialty chemicals, owing to the advantageous properties conferred by the fluorine atom, such as enhanced metabolic stability and bioavailability in drug molecules google.com.

Pharmaceuticals: Its primary role is as a pharmaceutical intermediate google.com. It serves as a starting material for numerous active pharmaceutical ingredients (APIs). A prominent example is its utility in the synthesis of radiolabeled compounds for medical imaging. Specifically, derivatives of pyridine N-oxide are used to produce [¹⁸F]3-fluoro-4-aminopyridine, a radiotracer with potential applications in positron emission tomography (PET) imaging google.com.

Agrochemicals: The utility of 3-Fluoropyridine 1-oxide extends to the agrochemical industry. Fluorinated compounds are highly valued for their efficacy, and the structural motifs accessible from this intermediate are explored in the development of new pesticides and herbicides google.com.

Material Science: In the field of material science, its stability and chemical functionality allow it to be incorporated into novel polymers or coatings. The introduction of the fluoropyridine moiety can impart unique properties to materials, making it a target for research in advanced functional materials google.com.

The versatility and importance of 3-Fluoropyridine 1-oxide in these fields underscore its status as a key intermediate in modern chemical synthesis.

Pharmaceutical and Agrochemical Intermediates

3-Fluoropyridine 1-oxide serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. innospk.com Its value stems from the presence of the fluorine atom, which can significantly alter the physicochemical properties of a target molecule. Introducing fluorine can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug to its target. innospk.com

In pharmaceutical synthesis, 3-Fluoropyridine 1-oxide is a versatile building block for creating active pharmaceutical ingredients (APIs). innospk.com The N-oxide functional group can direct further chemical transformations or be removed in a later synthetic step, while the fluorine atom provides the aforementioned benefits. The compound's structure is particularly relevant for accessing meta-substituted fluoropyridines, a structural motif present in various biologically active compounds. nih.gov

While its role in pharmaceuticals is well-documented, its application extends to the development of next-generation agrochemicals. innospk.com Fluorinated compounds are highly valued in this industry for their enhanced efficacy and stability. innospk.com The derivatization of 3-Fluoropyridine 1-oxide allows for the creation of novel pesticides and herbicides with potentially improved performance characteristics. Pyridine-based compounds, in general, are a cornerstone of many commercial agrochemicals, including fungicides, insecticides, and herbicides. nih.gov

| Application Area | Role of 3-Fluoropyridine 1-oxide | Key Benefits of Fluorine Moiety |